molecular formula C25H34O6 B1236199 12-Deoxyphorbol 13-angelate CAS No. 28152-96-7

12-Deoxyphorbol 13-angelate

Cat. No.: B1236199
CAS No.: 28152-96-7
M. Wt: 430.5 g/mol
InChI Key: GFAGCYRBGVCTPP-NTUHNPAUSA-N
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Description

12-Deoxyphorbol 13-angelate is a diterpenoid compound derived from the phorbol ester family. These compounds are known for their biological activities, particularly in the field of cancer research. This compound is structurally related to other phorbol esters and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbol 13-angelate typically involves multiple steps, starting from naturally occurring phorbol. The process includes selective acetylation, oxidation, and esterification reactions. For instance, phorbol can be acetylated at the C12 and C13 positions, followed by oxidation to introduce the necessary functional groups .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry have made it possible to produce this compound in the laboratory setting with a reasonable yield. The overall yield of the synthesis process can be around 12%, with each step achieving over 80% yield .

Chemical Reactions Analysis

Types of Reactions: 12-Deoxyphorbol 13-angelate undergoes various chemical reactions, including:

    Oxidation: Introduction of hydroxyl groups at specific positions.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Singlet oxygen ene reaction using Rose Bengal as a photosensitizer.

    Reduction: Use of reducing agents like sodium borohydride.

    Substitution: Use of acyl chlorides for esterification reactions.

Major Products: The major products formed from these reactions include various esters and hydroxylated derivatives of this compound .

Scientific Research Applications

12-Deoxyphorbol 13-angelate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12-Deoxyphorbol 13-angelate involves the activation of protein kinase C (PKC). This activation leads to a cascade of cellular events, including the modulation of gene expression, cell proliferation, and apoptosis. The compound binds to the C1 domain of PKC, leading to its activation and subsequent downstream effects .

Comparison with Similar Compounds

  • Phorbol 12-tiglate
  • Phorbol 13-decanoate 12-tiglate
  • 12-Deoxyphorbol-13-hexadecanoate

Comparison: 12-Deoxyphorbol 13-angelate is unique due to its specific esterification pattern and its potent biological activity. Compared to other phorbol esters, it has shown a higher selectivity for certain PKC isoforms, making it a valuable compound for targeted therapeutic applications .

Biological Activity

12-Deoxyphorbol 13-angelate (DPA) is a diterpenoid compound derived from the Euphorbia genus, known for its significant biological activities, particularly in cancer research and cellular signaling. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C20H30O4
  • Molecular Weight: 350.45 g/mol
  • CAS Number: 28152-96-7

DPA is structurally related to phorbol esters, which are known to activate protein kinase C (PKC), a family of enzymes that play crucial roles in various cellular processes including proliferation, differentiation, and apoptosis.

The primary mechanism of action of DPA involves the activation of PKC. Upon binding to the C1 domain of PKC, DPA induces a conformational change that promotes the translocation of PKC to the cell membrane. This activation triggers downstream signaling pathways that regulate gene expression and cellular responses.

Key Pathways Activated by DPA:

  • Cell Proliferation: DPA enhances cell growth and division through PKC-mediated signaling.
  • Apoptosis Regulation: It can induce apoptosis in certain cancer cells by modulating pro-apoptotic and anti-apoptotic factors.
  • Inflammatory Response Modulation: DPA influences cytokine production and immune responses via PKC activation.

Tumor Promotion

DPA is recognized for its role as a tumor promoter. Studies have shown that it can enhance the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to activate PKC is central to its tumor-promoting effects.

Case Studies

  • Breast Cancer Cell Lines:
    • In a study involving MCF-7 breast cancer cells, DPA treatment resulted in increased cell proliferation and resistance to apoptosis, highlighting its potential role in tumor progression .
  • Prostate Cancer:
    • Research demonstrated that DPA promotes androgen receptor activity in LNCaP prostate cancer cells, suggesting a mechanism by which it may enhance tumor growth .
  • Neural Progenitor Cells:
    • DPA has been shown to induce differentiation in adult neural progenitor cells, indicating its potential neurogenic effects .

Comparative Analysis with Other Phorbol Esters

CompoundPKC ActivationTumor PromotionOther Activities
This compound (DPA)HighYesNeurogenic potential
Phorbol 12-myristate 13-acetate (PMA)Very HighYesStrong inflammatory response
Phorbol 12,13-dibutyrate (PDBu)HighYesPotent PKC activator

DPA exhibits unique properties compared to other phorbol esters due to its specific esterification pattern, which confers distinct biological activities.

Research Applications

DPA's biological activities make it a valuable compound for various research applications:

  • Cancer Research: Investigating its role in tumor promotion and potential therapeutic targets.
  • Signal Transduction Studies: Understanding PKC-mediated pathways in cellular responses.
  • Drug Development: Exploring derivatives for improved efficacy and reduced toxicity in cancer therapies.

Properties

IUPAC Name

[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-7-13(2)21(28)31-24-10-15(4)25(30)17(19(24)22(24,5)6)9-16(12-26)11-23(29)18(25)8-14(3)20(23)27/h7-9,15,17-19,26,29-30H,10-12H2,1-6H3/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAGCYRBGVCTPP-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28152-96-7
Record name 12-Deoxyphorbol-13-tiglate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028152967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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